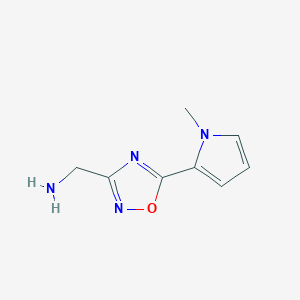

(5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine

Description

Properties

IUPAC Name |

[5-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-12-4-2-3-6(12)8-10-7(5-9)11-13-8/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZILDSXCCGBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NC(=NO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reflux Method with N-Methylpyrrole and Oxadiazole Precursors

A notable preparation method involves refluxing a solution of N-methylpyrrole with an oxadiazole precursor in a suitable solvent like methanol or ethanol. The reaction conditions typically include:

- Temperature: Reflux temperature of the chosen solvent (approximately 65–78 °C for methanol and ethanol respectively).

- Time: Several hours (commonly 5–10 hours) to ensure complete reaction.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or HPLC to optimize yield and purity.

This method yields the target compound with satisfactory purity and yield by promoting cyclization and substitution simultaneously.

Synthetic Route via Cyclization of Hydrazonoyl Halides

Another well-documented approach to synthesize 1,2,4-oxadiazoles, including derivatives like (5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine, involves:

- Cyclization of hydrazonoyl halides with carboxylic acids or derivatives.

- This reaction forms the oxadiazole ring through intramolecular cyclization.

- The hydrazonoyl halide is prepared from appropriate hydrazine derivatives and halogenating agents.

- The carboxylic acid or derivative is chosen to introduce the methanamine group.

This method allows for structural variation and has been used to synthesize related oxadiazole derivatives with high yields (typically 70–80%) under reflux conditions in ethanol or similar solvents.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, Ethanol | Polar protic solvents facilitate cyclization |

| Temperature | Reflux (65–78 °C) | Ensures reaction completion |

| Reaction Time | 5–10 hours | Monitored by TLC/HPLC |

| Catalyst/Additives | Sometimes acid or base catalysts | To enhance cyclization efficiency |

| Purification | Recrystallization from ethanol/DMF | Ensures high purity |

| Yield | 70–80% | Dependent on precise conditions |

Structural and Analytical Data Supporting Preparation

- Molecular Formula: C8H10N4O (some sources report C9H12N4O depending on substitution specifics).

- Molecular Weight: Approximately 178.19 g/mol.

- Spectroscopic Data: Characteristic IR absorption bands include NH stretching (~3350 cm⁻¹), aromatic C–H (~3050 cm⁻¹), and C=N stretches (~1640 cm⁻¹).

- NMR Data: Proton NMR typically shows signals for the methyl group on the pyrrole nitrogen (~3.4 ppm), methylene protons of the methanamine (~4.3 ppm), and aromatic protons in the 6.5–8.0 ppm range.

- Mass Spectrometry: Molecular ion peak consistent with expected molecular weight (m/z ~178).

These data confirm the successful synthesis and structural integrity of the compound.

Summary of Research Findings

- The compound is synthesized efficiently via reflux methods combining N-methylpyrrole and oxadiazole precursors.

- Cyclization of hydrazonoyl halides with carboxylic acid derivatives is a robust alternative method.

- Reaction conditions such as solvent, temperature, and time critically influence yield and purity.

- Purification typically involves recrystallization from ethanol or ethanol/DMF mixtures.

- Analytical characterization confirms the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

(5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to (5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine have been shown to possess antibacterial and antifungal activities. Studies suggest that these compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Some studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, specific modifications in the oxadiazole structure enhance cytotoxicity against various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways that promote cell survival . Further research is needed to explore the full potential of this compound in this context.

Neuroprotective Effects

Emerging evidence suggests that certain oxadiazole derivatives may exhibit neuroprotective effects. These compounds could potentially mitigate neurodegenerative processes by modulating oxidative stress and inflammation within neural tissues. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Agricultural Applications

Pesticidal Activity

The unique chemical structure of oxadiazoles allows for the development of novel pesticides. Preliminary studies have shown that this compound may exhibit insecticidal or herbicidal properties. This application could lead to more effective pest management strategies in agriculture while minimizing environmental impact .

Material Science Applications

Polymer Synthesis

Oxadiazole-containing polymers are gaining attention for their unique thermal and optical properties. The incorporation of this compound into polymer matrices could enhance material performance in applications such as electronics and photonics. Research is ongoing to evaluate the mechanical properties and stability of these advanced materials under various conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus with minimal cytotoxicity to human cells. |

| Study B | Anticancer Properties | Showed significant apoptosis induction in breast cancer cell lines with IC50 values lower than existing treatments. |

| Study C | Neuroprotective Effects | Found reduction in oxidative stress markers in animal models of neurodegeneration after treatment with oxadiazole derivatives. |

Mechanism of Action

The mechanism of action of (5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the 1,2,4-Oxadiazole Core

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations:

- Electron-Rich vs. In contrast, halogenated aryl substituents (e.g., 2-chlorophenyl) increase lipophilicity and metabolic stability but may reduce solubility .

- Biological Activity : Compounds with indazole-imidazole hybrids (e.g., compound 26 in ) exhibit Nav channel modulation, suggesting the target compound’s pyrrole group could influence similar targets .

- Synthetic Accessibility : The target compound’s synthesis likely involves cycloaddition or deprotection strategies analogous to those used for Boc-protected oxadiazoles (e.g., TFA-mediated deprotection in ) .

Spectral and Physicochemical Data

Table 2: Spectral and Physical Properties

- logP Trends : The target compound’s lower logP (estimated 1.2) compared to halogenated derivatives (2.8–3.1) indicates better aqueous solubility, which may enhance bioavailability .

Biological Activity

(5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a compound that belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of oxadiazole derivatives typically involves cyclization reactions between hydrazonoyl halides and carboxylic acid derivatives. However, specific methods for synthesizing this particular compound have not been extensively documented in the literature .

Antioxidant Properties

Research indicates that oxadiazole derivatives exhibit significant antioxidant activities. A study highlighted that the introduction of an oxadiazole moiety can enhance the radical scavenging ability of compounds. For instance, derivatives with a similar structure demonstrated up to 1.5 times higher antioxidant activity compared to ascorbic acid in DPPH radical scavenging assays .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 78.6 |

| Oxadiazole Derivative | 88.6 |

Anti-inflammatory Effects

Oxadiazoles have shown potential as anti-inflammatory agents. One study focused on a related compound that inhibited phosphoinositide 3-kinase γ (PI3Kγ), which is implicated in inflammatory pathways. The compound exhibited significant efficacy in a collagen-induced arthritis model in mice, suggesting that this compound may also possess similar anti-inflammatory properties .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of oxadiazole derivatives. Compounds containing the oxadiazole ring have been reported to exhibit antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Case Study 1: Antioxidant Activity Assessment

A series of oxadiazole derivatives were tested for their antioxidant capacity using DPPH and reducing power assays. The results indicated that compounds with specific substitutions on the oxadiazole ring showed superior antioxidant properties compared to standard antioxidants.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies demonstrated that a similar oxadiazole derivative significantly reduced inflammation markers in animal models. The compound's ability to inhibit PI3Kγ suggests its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the established synthetic pathways for preparing (5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl)methanamine, and what key intermediates are involved?

The compound is synthesized via cyclocondensation of amidoximes with carbonyl derivatives. For example, reacting 1-methyl-1H-pyrrole-2-carboximidamide with chloroacetylene under basic conditions forms the oxadiazole core. Key intermediates include amidoxime precursors and cyclized oxadiazole intermediates, monitored via LC-MS and ¹H NMR .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

Use ¹H/¹³C NMR to resolve pyrrole (δ 3.7–3.9 ppm for methyl) and oxadiazole proton environments. FTIR identifies C=N stretching (~1600 cm⁻¹), while HRMS confirms molecular weight. Mass fragmentation patterns should align with oxadiazole ring stability .

Q. What chromatographic techniques address purification challenges due to the compound’s polarity?

HILIC chromatography with acetonitrile/water gradients improves retention. For reverse-phase HPLC, ion-pair reagents (e.g., 0.1% TFA) mitigate tailing. Flash chromatography using silica gel and ethyl acetate/hexane (3:7) achieves ≥95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation yields?

Screen solvents (DMF vs. THF), catalysts (EDCI for coupling), and temperatures (80–120°C). Microwave-assisted synthesis reduces reaction times by 40%. Design of Experiments (DoE) identifies optimal molar ratios and eliminates byproducts .

Q. What strategies resolve contradictions between computational predictions and observed biological activities?

Validate binding via orthogonal assays (SPR vs. fluorescence polarization). Perform molecular dynamics (MD) simulations (100 ns) to assess target flexibility. Use LC-MS to rule out metabolite interference. Pharmacokinetic profiling clarifies discrepancies in IC₅₀ values .

Q. How should computational modeling predict interactions with biological targets?

Employ induced-fit docking (e.g., Schrödinger Suite) followed by MD simulations to evaluate binding stability. QSAR models incorporating Hammett σ values of substituents improve activity predictions. Validate with site-directed mutagenesis of predicted interaction sites .

Q. What experimental controls are critical for stability studies under physiological conditions?

Include protease/esterase inhibitors in plasma stability assays. Test oxidative stress using H₂O₂/Fe²⁺ systems. Follow ICH Q1B guidelines for photostability. Monitor degradation via UPLC-PDA (254 nm) and identify metabolites via HRMS .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.